molecular formula C21H22N4O2S B2889959 3-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide CAS No. 1322721-02-7

3-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide

Cat. No. B2889959
CAS RN: 1322721-02-7
M. Wt: 394.49
InChI Key: FMCRMTZFINFXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of a specific protein kinase, which makes it an important tool in the study of various biological processes.

Scientific Research Applications

Synthesis and Heterocyclic Applications

  • Heterocyclic Compound Synthesis : Research involves the synthesis of heterocyclic compounds using thiophenyl and pyrazole derivatives, focusing on the creation of novel molecules with potential applications in medicinal chemistry and material science. For example, the study by Mohareb et al. (2004) explored the reactivity of thiophenylhydrazonoacetates toward various nitrogen nucleophiles to yield a range of heterocyclic derivatives, including pyrazole, isoxazole, and pyrimidine derivatives, showcasing the versatility of these compounds in synthesizing complex heterocycles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

  • Molecular Interaction Studies : Another area of application includes studying the molecular interactions of pyrazole derivatives with biological targets, such as the CB1 cannabinoid receptor. These studies provide insights into the design of receptor antagonists with therapeutic potentials, as demonstrated in research on the molecular interaction of certain pyrazole derivatives with the CB1 receptor, offering a foundation for the development of new pharmaceutical agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Advanced Material and Drug Development

  • Drug Development and Metabolism Studies : Compounds with similar structural features have been evaluated for their pharmacokinetics, metabolism, and potential therapeutic applications. For instance, research on the disposition and metabolism of novel orexin receptor antagonists highlights the comprehensive study of drug metabolism, facilitating the development of new treatments for disorders like insomnia (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

  • Antimicrobial and Antituberculosis Activity : Certain benzamide derivatives and their metal complexes have been synthesized and evaluated for their bioactivity, including antimicrobial and antituberculosis effects. These studies contribute to the search for new therapeutic agents against resistant bacterial strains, as evidenced by the synthesis and evaluation of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

properties

IUPAC Name

3-methyl-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-14-4-2-5-15(12-14)20(26)22-16-7-9-25(10-8-16)21(27)18-13-17(23-24-18)19-6-3-11-28-19/h2-6,11-13,16H,7-10H2,1H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCRMTZFINFXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.